
2-(bromomethyl)-6-nitroPyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-(Bromomethyl)-6-nitroPyridine serves as a key intermediate in the synthesis of various organic compounds. It's particularly instrumental in the preparation of 2-arylaminomethyl-3-nitropyridines, a reaction that occurs when treated with aromatic amines. Moreover, at higher reaction temperatures, it yields 2H-pyrazolo[4,3-b]pyridines. Similarly, 2H-Pyrazolo[3,4-c]pyridines are obtained from 4-bromomethyl-3-nitropyridine (Hurst & Wibberley, 1968).
Ligand Synthesis
The compound is pivotal in the synthesis of flexible polydentate ligands, especially in the preparation of 6-bromo-5'-bromomethyl-2,2'-bipyridine, a crucial building block. This synthesis involves a Krohnke protocol followed by optimized radical bromination reaction. The resulting ligands show potential for further applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Coordination Chemistry and Luminescence Properties
This compound is used in the synthesis of amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands, which are crucial for lanthanide coordination chemistry. These complexes exhibit notable luminescence properties in water at biological pH values, hinting at potential applications in bio-imaging and sensors (Mameri, Charbonnière, & Ziessel, 2003).
Spectroscopic Analysis
The compound is a subject of intensive spectroscopic studies. The crystal structure and polarized vibrational spectra of 2-bromo-4-nitropyridine N-oxide have been meticulously analyzed, providing insights into its physical and chemical properties, crucial for further chemical synthesis and applications (Hanuza et al., 2002).
Computational Chemistry and Docking Studies
In the realm of computational chemistry, this compound's derivatives have been analyzed for their molecular structure, electronic, vibrational characteristics, and their potential in non-linear optical (NLO) materials. Furthermore, docking studies aim to predict the binding orientations, affinities, and activities of these compounds in various biological targets, indicating their potential use in pharmaceutical applications (Abraham, Prasana, & Muthu, 2017).
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they may have significant bioavailability and can be distributed throughout the body .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on a combination of mild and functional group tolerant reaction conditions .
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-6-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-6(8-5)9(10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOIAGXVSXBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
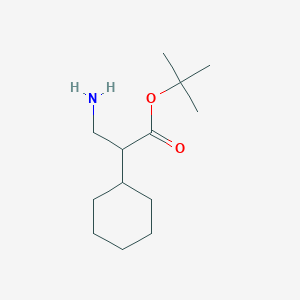
![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)
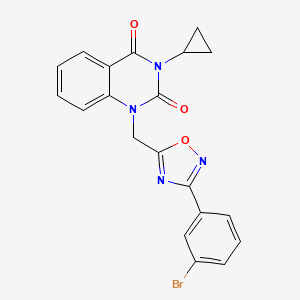

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)
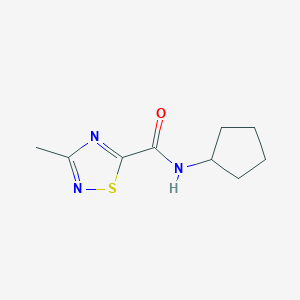
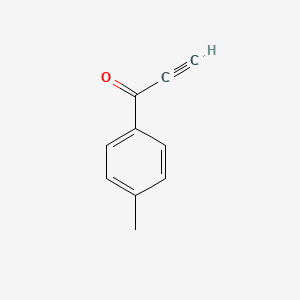
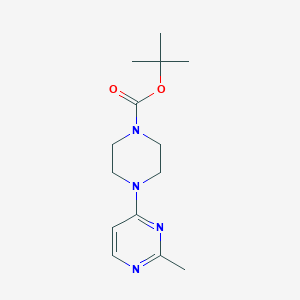
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

